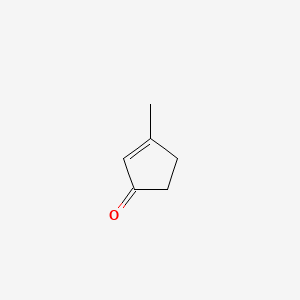
3-Methyl-2-cyclopenten-1-one
Cat. No. B1293772
Key on ui cas rn:
2758-18-1
M. Wt: 96.13 g/mol
InChI Key: CHCCBPDEADMNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09109186B2
Procedure details


3-Methylcyclopent-2-enone (1, 35.0 g, 0.36 mol) was reacted with ethylmagnesium chloride (2M in THF, 218 ml, 0.44 mol) in the presence of 1 mol % CuCl2 in THF (200 ml) as described in Example 1a. The crude product was distilled over a 15 cm Vigreux column (B.p. 50° C. at 5 Torr) to give 2b (32.0 g, 69% yield) as a colorless liquid.


[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
CC1[CH2:6][CH2:5][C:4](=[O:7])[CH:3]=1.[CH2:8]([Mg]Cl)[CH3:9].[CH2:12]1COC[CH2:13]1>>[CH2:12]([C:8]1([CH3:9])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3]1)[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(CC1)=O
|
|
Name
|
|
|
Quantity
|
218 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Cl
|
[Compound]
|
Name
|
CuCl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was distilled over a 15 cm Vigreux column (B.p. 50° C. at 5 Torr)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1(CC(CC1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 g | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

